N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
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Overview
Description
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is an organic compound with the molecular formula C21H19N3O. It is a derivative of benzamide, characterized by the presence of a diazenyl group (–N=N–) linking two aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide typically involves the following steps:
Diazotization: The starting material, 2-methyl aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenol under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and optical materials due to its azo linkage
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo photoisomerization, leading to changes in molecular conformation and activity. This property is exploited in optical storage devices and photoswitching applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is unique due to its specific diazenyl linkage and the presence of methyl groups on both aromatic rings. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
293765-30-7 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25) |
InChI Key |
GLERRXAHDZJSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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